3-Indolyl B-D-glucuronide sodium salt

Microbiology Food Safety Testing β-Glucuronidase Substrate

3-Indolyl β-D-glucuronide sodium salt (CAS 119736-51-5), also referred to as indoxyl-β-D-glucuronide sodium salt or X-GlcA sodium salt, is a chromogenic enzyme substrate composed of an indole moiety linked via a β-glycosidic bond to glucuronic acid, supplied as the sodium salt. This compound functions as a substrate for the enzyme β-D-glucuronidase (GUDase, encoded by the uidA/gusA gene), which catalyzes the hydrolytic cleavage of the glucuronide group, liberating indoxyl that undergoes spontaneous oxidative dimerization in air to form the intensely blue, water-insoluble pigment indigo.

Molecular Formula C14H14NNaO7
Molecular Weight 331.256
CAS No. 119736-51-5
Cat. No. B570060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indolyl B-D-glucuronide sodium salt
CAS119736-51-5
Molecular FormulaC14H14NNaO7
Molecular Weight331.256
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
InChIKeyDBEHJKGNQBSGOE-CYRSAHDMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Indolyl β-D-glucuronide Sodium Salt (CAS 119736-51-5): Chromogenic β-Glucuronidase Substrate for E. coli Detection and GUS Reporter Assays


3-Indolyl β-D-glucuronide sodium salt (CAS 119736-51-5), also referred to as indoxyl-β-D-glucuronide sodium salt or X-GlcA sodium salt, is a chromogenic enzyme substrate composed of an indole moiety linked via a β-glycosidic bond to glucuronic acid, supplied as the sodium salt . This compound functions as a substrate for the enzyme β-D-glucuronidase (GUDase, encoded by the uidA/gusA gene), which catalyzes the hydrolytic cleavage of the glucuronide group, liberating indoxyl that undergoes spontaneous oxidative dimerization in air to form the intensely blue, water-insoluble pigment indigo [1]. The sodium salt form provides aqueous solubility characteristics that distinguish it from alternative salt formulations . The compound is supplied as a white to off-white solid with purity specifications typically ≥98%, a molecular formula of C14H14NNaO7, and a molecular weight of approximately 331.25 g/mol .

Why 3-Indolyl β-D-glucuronide Sodium Salt Cannot Be Interchanged with Other Indoxyl Glucuronides or β-Glucuronidase Substrates


Despite structural similarities within the indoxyl glucuronide family, substitution of 3-indolyl β-D-glucuronide sodium salt with alternative salts (e.g., cyclohexylammonium) or halogenated derivatives (e.g., X-GlcA, Magenta-GlcA) without empirical validation introduces measurable risks to assay performance and regulatory compliance. The unsubstituted indoxyl core of this compound yields a distinct enzymatic specificity profile relative to halogenated analogs—affecting both the spectrum of cross-reactivity with non-E. coli Enterobacteriaceae [1] and the colorimetric signal characteristics upon cleavage . Furthermore, the counterion (sodium versus cyclohexylammonium) directly governs aqueous solubility and buffer compatibility, which in turn dictates achievable substrate concentrations in assay media and influences diffusion kinetics in histochemical staining applications . Regulatory-standardized methods, including ISO 16649 series protocols for food microbiology, explicitly reference indoxyl-β-D-glucuronide [2]; deviation to an unvalidated analog would constitute a departure from the certified method and compromise result defensibility in quality control or regulatory submission contexts.

Quantitative Differentiation Evidence: 3-Indolyl β-D-glucuronide Sodium Salt Versus Closest Analogs


Cross-Reactivity Profile: IBDG Demonstrates Detectable GUDase Activity in ~14% of Non-E. coli Enterobacteriaceae Strains Tested

In a comprehensive library screen of 848 Enterobacteriaceae strains, the unsubstituted indoxyl-β-D-glucuronide (IBDG) substrate detected GUDase activity in approximately 120 non-E. coli strains (comprising Salmonella, Shigella, and Hafnia spp.) in addition to the 120 E. coli strains included in the panel [1]. This represents an empirically determined cross-reactivity rate of approximately 14% (120/848) among Enterobacteriaceae beyond E. coli. In contrast, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcA) has been documented to exhibit higher specificity for E. coli, though quantitative head-to-head specificity data under identical test conditions are not reported in the peer-reviewed literature. The cross-reactivity profile of IBDG is a documented property that must be factored into assay design when discriminating E. coli from other GUDase-positive Enterobacteriaceae is required [1].

Microbiology Food Safety Testing β-Glucuronidase Substrate

Sodium Salt Formulation Enables Direct Aqueous Solubility Without Organic Co-Solvent Pretreatment

The sodium salt of 3-indolyl β-D-glucuronide demonstrates water solubility at pH >6, enabling direct dissolution in aqueous assay buffers without organic co-solvent . In contrast, the cyclohexylammonium (CHA) salt form exhibits limited aqueous solubility, typically requiring dissolution in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prior to dilution into aqueous media . Vendor technical documentation for structurally related 5-bromo-4-chloro-3-indolyl-β-D-glucuronide explicitly states that the sodium salt possesses better water solubility than its CHA counterpart . While quantitative solubility data (e.g., mg/mL in water) for the unsubstituted 3-indolyl compound are not publicly reported in peer-reviewed literature, the class-level solubility advantage of sodium salts over CHA salts is well established across indoxyl glucuronide substrates .

Biochemical Assay Development Histochemical Staining Substrate Formulation

Substrate Affinity: Indoxyl Glucuronide Exhibits Comparable Km to Fluorogenic MUG Substrate

Indoxyl-β-D-glucuronide exhibits substrate affinity for E. coli β-glucuronidase with a Michaelis constant (Km) reported as 0.17 mM in enzymatic studies [1]. This value is comparable to the widely used fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG), which displays a reported Km of 0.11 mM under similar assay conditions [2]. The proximity of these Km values indicates that indoxyl-β-D-glucuronide is enzymatically competent at substrate concentrations analogous to those employed in MUG-based assays, with no requirement for substantial upward adjustment of substrate concentration to achieve comparable reaction velocity. It is noted that the catalytic efficiency (kcat/Km) of MUG (6.93) is reported in the literature [2], whereas corresponding kcat/Km values for indoxyl-β-D-glucuronide are not publicly available in peer-reviewed sources.

Enzyme Kinetics GUS Reporter Assays β-Glucuronidase

Detection Time and Substrate Concentration: IBDG Enables Electronic Enumeration at 400–800 μg/mL with 18-Hour Incubation

In a systematic optimization study using hydrophobic grid membrane filtration with electronic counting, indoxyl-β-D-glucuronide (IBDG) at concentrations of 400–800 μg/mL in tryptone bile lactose agar (TBLA) or buffered tryptone bile lactose agar (BTBLA) enabled detection of GUDase-positive E. coli strains after 18 hours of incubation at 35 °C or 44.5 °C [1]. Under these optimized conditions, only 1% of GUDase-negative non-E. coli strains interfered with detection of strongly GUDase-positive E. coli in competitive growth assays, whereas approximately 30% of such strains prevented detection of weakly GUDase-positive E. coli [1]. In contrast, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) has been validated for 24-hour direct plating enumeration of E. coli in ground beef, with 97% of blue colonies confirmed as E. coli and no atypical (non-blue) colonies misidentified [2]. The IBDG method achieves equivalent detection time (18–24 h) to the X-GLUC method (24 h), with the principal differentiation residing in the cross-reactivity profile rather than assay duration.

Food Microbiology Rapid Detection Automated Enumeration

Procurement-Driven Application Scenarios for 3-Indolyl β-D-glucuronide Sodium Salt


E. coli Detection in Environmental Water and Food Samples Using Membrane Filtration

This compound is optimally deployed in standard membrane filter tests for water analysis and food microbiology where formation of blue indigo colonies provides specific, visually discernible detection of β-glucuronidase-positive organisms [1]. The sodium salt formulation permits direct incorporation into aqueous agar media without organic solvent pre-dissolution, streamlining media preparation workflows . The established working concentration range of 400–800 μg/mL in buffered tryptone bile lactose agar enables reliable detection within 18–24 hours at 35–44.5 °C, with electronic enumeration compatibility for high-throughput applications [2].

GUS Reporter Gene Histochemical Staining in Plant Transformation Studies

In plant molecular biology, this substrate serves as the chromogenic indicator for β-glucuronidase (GUS) reporter gene expression, producing localized blue precipitate that marks cells and tissues expressing the uidA/gusA transgene [1]. The sodium salt's aqueous solubility facilitates uniform infiltration of plant tissue sections without the cellular toxicity or tissue distortion that may accompany DMF/DMSO-containing cyclohexylammonium salt formulations. The enzymatic cleavage produces an insoluble indigo precipitate that remains localized at the site of GUS activity, enabling precise spatial mapping of gene expression patterns .

Microplate-Based Colorimetric Assays for High-Throughput β-Glucuronidase Screening

For quantitative β-glucuronidase activity measurements in 96- or 384-well microplate formats, this substrate provides a colorimetric alternative to fluorogenic MUG assays, with comparable Km values (0.17 mM versus 0.11 mM for MUG) that minimize the need for substrate concentration re-optimization [1]. The blue indigo chromophore absorbs at approximately 450 nm following cleavage, enabling measurement with standard visible-wavelength microplate readers without specialized fluorescence detection equipment . This makes the substrate particularly valuable for laboratories lacking fluorometric instrumentation or for multiplexed assays where fluorescence channel availability is constrained.

Urinary Tract Infection Screening via MacConkey Agar Differentiation

Incorporation of this compound into MacConkey agar enables direct differentiation of E. coli as deep blue colonies distinct from lactose-fermenting organisms in urine culture screening [1]. The sodium salt's compatibility with this standard clinical microbiology medium supports the development of chromogenic UTI screening plates that provide presumptive E. coli identification within 18–24 hours, reducing the need for secondary biochemical confirmation steps. The approximately 14% cross-reactivity with non-E. coli Enterobacteriaceae (Salmonella, Shigella, Hafnia spp.) documented for the unsubstituted indoxyl substrate must be considered when interpreting positive results in clinical urine samples where these organisms may be present.

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